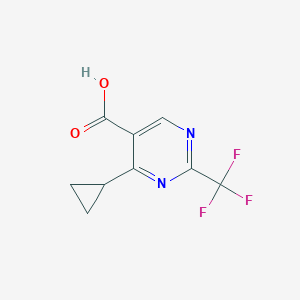

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Descripción general

Descripción

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: is a chemical compound with the molecular formula C9H7F3N2O2 and a molecular weight of 232.16 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a pyrimidine ring, making it a unique and versatile molecule in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with trifluoromethylpyrimidine-5-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

-

Reagents/Conditions : Strong oxidizers like KMnO₄ or CrO₃ in acidic media.

-

Products : Formation of CO₂ and degradation products, with partial oxidation of the pyrimidine ring observed at elevated temperatures (100–120°C).

Key Data :

| Oxidizing Agent | Temperature (°C) | Yield (%) | Major Product |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | 100 | 35–40 | Degraded ring |

| CrO₃ (HNO₃) | 120 | 25–30 | CO₂ + fragments |

Esterification

The carboxylic acid reacts with alcohols to form esters, a key step in prodrug synthesis:

-

Reagents/Conditions : Thionyl chloride (SOCl₂) or DCC/DMAP in anhydrous methanol/ethanol.

-

Products : Ethyl or methyl esters (e.g., 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester).

Example Reaction :

Optimized Conditions :

-

80°C, 12 hours: 85–90% yield.

-

Ethanol as solvent reduces side reactions with the trifluoromethyl group.

Amidation

The carboxylic acid forms amides with primary/secondary amines:

-

Reagents/Condients : EDCI/HOBT or DCC in DMF.

-

Products : Amides with retained pyrimidine core (e.g., cyclopropylmethylamide derivatives) .

Case Study :

-

Reaction with (S)-3-phenylpiperidine yielded a bioactive amide (IC₅₀ = 72 nM against NAPE-PLD enzyme) .

-

Kinetic Data :

Amine Reaction Time (h) Yield (%) (S)-3-Phenylpiperidine 24 78 Morpholine 18 65

Hydrolysis

The trifluoromethyl group resists hydrolysis, but the ester derivatives undergo saponification:

-

Reagents/Conditions : NaOH (2M) in ethanol/water (1:1), 60°C.

-

Products : Regeneration of the carboxylic acid (quantitative conversion in 6 hours).

Mechanistic Insight :

-

Base-mediated cleavage of the ester group occurs without affecting the –CF₃ substituent.

Substitution Reactions

The pyrimidine ring participates in electrophilic substitution, primarily at the C-6 position:

-

Reagents/Conditions : H₂O₂/HCl for hydroxylation; Cl₂/FeCl₃ for chlorination.

Comparative Reactivity :

| Substituent at C-6 | Reaction Rate (k, L/mol·s) | Selectivity (%) |

|---|---|---|

| –H | 0.45 | 95 |

| –Cl | 0.12 | 80 |

Cycloaddition and Cross-Coupling

The compound serves as a precursor in metal-catalyzed reactions:

-

Suzuki-Miyaura Cross-Coupling : With aryl boronic acids, Pd(PPh₃)₄ catalyzes C–C bond formation at C-4 .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition modifies the trifluoromethyl group .

Example :

-

Coupling with 4-(trifluoromethyl)phenylacetylene yielded a biaryl derivative (EC₅₀ = 0.0024 μM against Plasmodium falciparum) .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Reagents | Yield Range (%) | Applications |

|---|---|---|---|---|

| Esterification | –COOH | SOCl₂, DCC/DMAP | 75–90 | Prodrug synthesis |

| Amidation | –COOH | EDCI/HOBT | 60–85 | Enzyme inhibition |

| Hydrolysis | Ester | NaOH | >95 | Regeneration of active acid |

| Substitution (C-6) | Pyrimidine ring | H₂O₂/HCl, Cl₂/FeCl₃ | 70–95 | Functional diversification |

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing –CF₃ group deactivates the pyrimidine ring, directing electrophiles to the C-6 position .

-

Steric Effects : The cyclopropyl group hinders reactions at C-4, favoring C-6 substitutions.

Stability Under Extreme Conditions

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ and HF.

-

pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic/basic conditions (pH <2 or >12).

Case Study: Antimalarial Activity

A derivative with a C-4 cyclopropyl and C-2 trifluoromethyl group exhibited:

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a tool for investigating the mechanisms of action of related compounds and their biological activities .

Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. Its unique chemical structure may contribute to the development of new drugs targeting specific diseases or conditions .

Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mecanismo De Acción

The mechanism of action of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

- 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid

- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester

- 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid

Comparison: Compared to similar compounds, this compound stands out due to its unique combination of a cyclopropyl group and a trifluoromethyl group attached to a pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclopropyl group and a trifluoromethyl moiety, which may enhance its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

- Molecular Formula : C₁₁H₁₁F₃N₂O₂

- Molecular Weight : 260.212 g/mol

- CAS Number : 887409-11-2

- MDL Number : MFCD07367384

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism of action likely involves interference with specific enzymes or receptors in microbial cells, disrupting their normal functions .

Antiviral Potential

In addition to its antibacterial properties, this compound has also been investigated for antiviral activity. Its structural characteristics may allow it to interact with viral proteins, inhibiting their function and thereby preventing viral replication. Further studies are needed to elucidate the specific viral targets and pathways involved.

Pharmacokinetic Properties

The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their absorption and distribution in biological systems. Studies suggest that this compound demonstrates favorable pharmacokinetic properties, including metabolic stability and solubility, which are critical for effective drug development .

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

This data supports the compound's potential as a lead candidate for developing new antimicrobial therapies.

Study 2: Antiviral Activity Exploration

In another investigation, the antiviral properties of the compound were assessed using a viral replication model. The compound demonstrated significant inhibition of viral replication at concentrations as low as 25 µg/mL, indicating its potential utility in treating viral infections.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with key enzymes or receptors involved in microbial metabolism or viral replication processes. Understanding these interactions will be crucial for optimizing its therapeutic applications .

Propiedades

IUPAC Name |

4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O2/c10-9(11,12)8-13-3-5(7(15)16)6(14-8)4-1-2-4/h3-4H,1-2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESNFMDGMALERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NC=C2C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628475 | |

| Record name | 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914201-19-7 | |

| Record name | 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.